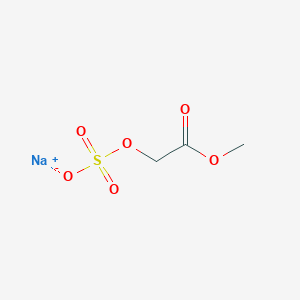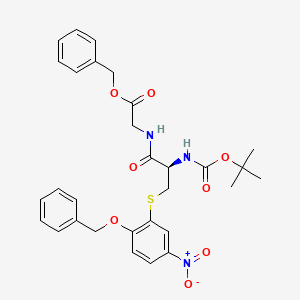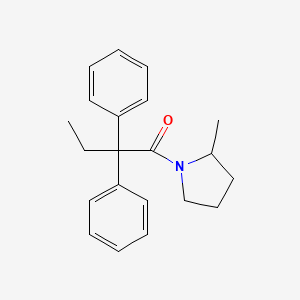
Sodium(carbomethoxy)methane sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium(carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a sulfonic acid group, which imparts specific chemical reactivity and functionality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium(carbomethoxy)methane sulfonate can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10°C to 50°C for approximately 2 hours . This reaction yields this compound with high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium(carbomethoxy)methane sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium(carbomethoxy)methane sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is utilized in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research has explored its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: It is employed in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of sodium(carbomethoxy)methane sulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing it to react with nucleophiles within the intracellular milieu. This reactivity is influenced by the structure of the alkyl group and the local characteristics of the nucleophile .
Comparaison Avec Des Composés Similaires
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Comparison: Sodium(carbomethoxy)methane sulfonate is unique due to the presence of the carbomethoxy group, which enhances its reactivity and functionality compared to other sulfonates. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired .
Propriétés
Formule moléculaire |
C3H5NaO6S |
|---|---|
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
sodium;(2-methoxy-2-oxoethyl) sulfate |
InChI |
InChI=1S/C3H6O6S.Na/c1-8-3(4)2-9-10(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 |
Clé InChI |
KNXMECJUAZCRLR-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)COS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)

![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)




![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)



![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)

![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
